1-(Oxepin-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
832110-85-7 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-(oxepin-2-yl)ethanone |
InChI |
InChI=1S/C8H8O2/c1-7(9)8-5-3-2-4-6-10-8/h2-6H,1H3 |
InChI Key |
XVMLZCMHRNASLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxepin 2 Yl Ethan 1 One
Retrosynthetic Analysis of the 1-(Oxepin-2-yl)ethan-1-one Framework
A thorough retrosynthetic analysis is paramount in devising a logical and efficient synthetic pathway to this compound. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of strategic bond disconnections.
Key Disconnections and Strategic Bond Formations
The primary disconnection in the retrosynthesis of this compound targets the C2-acetyl bond and the oxepin (B1234782) ring itself. Two principal retrosynthetic strategies emerge from this analysis:
Strategy A: Late-Stage Introduction of the Acetyl Group. This approach involves the formation of a 2-substituted oxepin precursor, followed by the introduction or elaboration of the acetyl group. A key disconnection is the C-C bond of the acetyl group, leading back to a 2-vinyloxepin intermediate. The acetyl group can then be envisioned to be formed via oxidation of the vinyl group. Further disconnection of the oxepin ring would then follow established methods.
Strategy B: Early Incorporation of the Acetyl Group Precursor. In this strategy, the acetyl group, or a masked equivalent, is incorporated into one of the precursors before the formation of the oxepin ring. This simplifies the final steps of the synthesis but requires that the acetyl precursor is stable to the ring-forming conditions.
A plausible retrosynthetic pathway based on Strategy A is outlined below:

Disconnection 1 (C-C bond of the acetyl group): The target molecule 1 can be retrosynthetically disconnected at the carbon-carbon bond of the acetyl group, leading to a 2-vinyloxepin intermediate 2 . This transformation in the forward sense would involve the oxidation of the vinyl group, for which methods like the Wacker oxidation are well-suited.
Disconnection 2 (Oxepin ring): The 2-vinyloxepin 2 can be further disconnected through a [4+3] cycloaddition approach, leading to a substituted furan (B31954) 3 and a three-carbon component. Alternatively, a ring-expansion strategy could be envisioned from a vinyl-substituted cyclopropane (B1198618) derivative 4 .
Precursor Identification and Availability Assessment
| Precursor | Structure | Availability/Synthesis |
| 2-Vinylfuran | ![]() | Commercially available or can be synthesized from furfural. |
| Substituted Cyclopropanes | ![]() | Can be synthesized through various methods, including Simmons-Smith cyclopropanation of the corresponding alkene. |
| Acetylenic Aldehydes | ![]() | Can be prepared by oxidation of the corresponding propargyl alcohols. |
Classical Synthetic Routes to Oxepin Derivatives: Applicability to this compound
Several classical methods for the synthesis of the oxepin ring system can be adapted for the preparation of this compound. These methods primarily include ring expansion strategies and cycloaddition approaches.
Ring Expansion Strategies
Ring expansion reactions provide a powerful tool for the construction of seven-membered rings from smaller, more readily accessible cyclic precursors. The synthesis of 2-substituted oxepins is often favored when the substituent on the precursor is an electron-donating group.
One potential ring expansion strategy for the synthesis of a 2-acetyl-oxepin precursor involves the thermal or photochemical rearrangement of a suitably substituted cyclopropane derivative. For instance, a vinyl-substituted cyclopropyl (B3062369) carbonyl compound could undergo a vinylcyclopropane-cyclopentene rearrangement, which, with appropriate heteroatom placement, could lead to an oxepin derivative.
Table of Ring Expansion Precursors and Conditions:
| Precursor | Reagents and Conditions | Product |
| 2-Vinyl-1-acylcyclopropane | Heat or hv | Dihydrooxepin intermediate |
| Substituted Cyclohexadiene Oxide | Base-mediated rearrangement | Substituted Oxepin |
Cycloaddition Approaches for Oxepin Ring Formation
[4+3] Cycloaddition reactions between a diene and a three-atom component, or Diels-Alder reactions of furans with specific dienophiles followed by rearrangement, are common methods for constructing the oxepin skeleton.
The Diels-Alder reaction of a substituted furan with an alkyne bearing an acetyl or a protected acetyl group could directly lead to the desired oxepin framework. For example, the reaction of 2-vinylfuran with an acetylenic aldehyde could, after initial cycloaddition and subsequent rearrangement, yield a precursor to this compound. The regioselectivity of the Diels-Alder reaction is a critical factor in this approach.
Table of Cycloaddition Reactions for Oxepin Synthesis:
| Diene | Dienophile | Conditions | Product |
| 2-Vinylfuran | Acetylenic aldehyde | Thermal or Lewis acid catalysis | 7-oxabicyclo[2.2.1]hepta-2,5-diene intermediate |
| Furan | 3-Butyn-2-one | High pressure | 2-Acetyl-7-oxabicyclo[2.2.1]hepta-2,5-diene |
Functional Group Interconversions on Pre-formed Oxepin Scaffolds
Once the oxepin ring is formed, functional group interconversions can be employed to introduce or modify the substituent at the C2 position. Direct Friedel-Crafts acylation of the oxepin ring is generally not a viable method due to the electron-rich and reactive nature of the diene system within the oxepin, which can lead to polymerization or rearrangement under the acidic conditions of the reaction.
A more plausible strategy involves the synthesis of a 2-vinyloxepin followed by a selective oxidation to the corresponding ketone. The Wacker oxidation, which utilizes a palladium catalyst to oxidize a terminal alkene to a methyl ketone, is a promising method for this transformation.
Table of Functional Group Interconversions:
| Starting Material | Reagents and Conditions | Product |
| 2-Vinyloxepin | PdCl2, CuCl, O2, H2O/DMF | This compound |
| Oxepin-2-carboxylic acid | MeLi, then oxidation | This compound |
| 2-Ethynyloxepin | Hydration (HgSO4, H2SO4) | This compound |
Modern Catalytic Approaches for the Synthesis of this compound
The synthesis of the oxepine scaffold, a seven-membered heterocyclic ring containing an oxygen atom, presents a considerable challenge to synthetic chemists. However, modern catalytic methods have provided powerful tools for the construction of this structural motif. These approaches offer advantages in efficiency, selectivity, and milder reaction conditions compared to classical methods. The synthesis of specifically substituted oxepines, such as this compound, can be achieved by applying these advanced catalytic strategies to appropriately functionalized precursors.
Transition Metal-Catalyzed Cyclizations and Cross-Couplings
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic compounds, including oxepine derivatives. bohrium.com Catalysts based on metals like palladium, copper, gold, and ruthenium have been extensively used to facilitate the formation of the seven-membered oxepine ring through various cyclization and cross-coupling reactions. bohrium.comresearchgate.net These reactions often exhibit high functional group tolerance and can provide excellent chemo-, regio-, and diastereoselectivity under mild conditions. bohrium.com
Palladium-catalyzed reactions are particularly prominent in the formation of carbon-carbon and carbon-heteroatom bonds necessary for constructing the oxepine core. bohrium.com For instance, intramolecular Heck reactions have been developed as a general route to fused oxepine derivatives. researchgate.net Another powerful palladium-catalyzed method involves the cascade reaction of iodoheteroaryl/aryl ethers with terminal alkynes, which proceeds through an intermolecular C-C bond formation followed by intramolecular hydroarylation. researchgate.net
Copper-based catalysts, valued for their low cost and high catalytic efficiency, are often used in Ullmann-type coupling reactions to form the diaryl ether linkage present in many dibenzo[b,f]oxepines. bohrium.comnih.gov Gold and rhodium catalysts are frequently employed in reactions involving alkyne insertions to form the oxepine cycle. bohrium.com For example, gold-catalyzed cycloisomerization has been shown to be a regioselective method for preparing certain oxepine derivatives. bohrium.com
The table below summarizes various transition metal catalysts and their applications in the synthesis of oxepine ring systems.
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Intramolecular Heck Coupling | o-Allyloxyphenyl iodides | Fused Oxepines | researchgate.net |
| Copper(I)triflate, Cs₂CO₃ | Intramolecular Ullmann Coupling | Phenolic Z-stilbene bromides | Dibenzo[b,f]oxepines | nih.gov |
| AuCl₃ | Cycloisomerization | Alkynyl-substituted precursors | Benzo[b]oxepin-3(2H)-ones | bohrium.com |
| Grubbs II Catalyst | Ring-Closing Metathesis (RCM) | Acyclic dienes | Dihydrooxepins | nih.govthieme-connect.de |
| FeCl₃ | Alkyne-Aldehyde Metathesis | 2-(2'-phenylethynyl-phenyloxy)-benzaldehyde | Dibenzo[b,f]oxepines | researchgate.net |
Organocatalytic Methods for Stereoselective Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, providing an alternative to metal-based catalysts. In the context of oxepine synthesis, organocatalytic methods can be employed to control the stereochemistry of key intermediates. For example, an organocatalytic Michael addition has been utilized as a key step in the asymmetric synthesis of (+)-asenapine, a compound featuring a dihydrooxepin ring. nih.gov This approach allows for the creation of chiral centers with high enantioselectivity, which is crucial for the synthesis of biologically active molecules.
Photochemical and Electrochemical Synthetic Pathways
Photochemical Routes: Photochemical reactions offer unique pathways for the formation of oxepine rings, often proceeding through mechanisms that are not accessible under thermal conditions. A well-documented photochemical route is the "oxygen walk" rearrangement of arene oxides. rsc.orgrsc.org Arene oxides, which exist in equilibrium with their corresponding oxepine tautomers, can be synthesized and then rearranged to the more stable oxepine form upon UV irradiation. rsc.orgrsc.org This method has been used to prepare a range of isolable isomeric oxepines from non-K- and bay-region arene oxides of polycyclic aromatic hydrocarbons. rsc.org Another photochemical approach involves the [2+2] cycloaddition of substituted furans with alkenes, followed by a thermal rearrangement to yield the oxepine structure. youtube.com
Electrochemical Routes: Electrosynthesis is increasingly recognized as a green and efficient method for conducting redox reactions without the need for chemical reagents. gre.ac.uk Organic electrosynthesis can be achieved through direct electron transfer between an electrode and a compound or indirectly via a redox mediator. gre.ac.uk While specific examples for the direct electrochemical synthesis of this compound are not prevalent, the principles of electrosynthesis can be applied to key bond-forming reactions in the synthetic sequence. Electrochemical methods can be used for C-H functionalization, cross-coupling reactions, and cyclization steps, potentially offering a more sustainable alternative to traditional reagent-based transformations. gre.ac.ukbeilstein-journals.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of paramount importance for minimizing environmental impact. boehringer-ingelheim.com The synthesis of this compound can be designed to be more sustainable by considering factors such as atom economy, reaction efficiency, solvent choice, and waste reduction. boehringer-ingelheim.comlibretexts.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful.
Different classes of reactions have intrinsically different atom economies: rsc.org
Addition Reactions: These reactions, such as the Diels-Alder reaction, typically have 100% atom economy as all reactant atoms are incorporated into the product. jocpr.comrsc.org
Rearrangement Reactions: These are also 100% atom economical by definition. rsc.org
Substitution and Elimination Reactions: These reactions are inherently less atom-economical as they generate stoichiometric byproducts. primescholars.comrsc.org
The table below illustrates the atom economy of different reaction types that could be employed in the synthesis of an oxepine core.
| Reaction Type | Generic Equation | Atom Economy | Byproducts |
| Diels-Alder Cycloaddition | Diene + Dienophile → Cycloadduct | 100% | None |
| Wittig Reaction | Ketone + Ylide → Alkene + Phosphine Oxide | Low | Stoichiometric Phosphine Oxide |
| Grignard Reaction | Carbonyl + Grignard Reagent → Alcohol (after workup) | Low | Magnesium Salts |
Solvent Selection and Waste Minimization Strategies
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. boehringer-ingelheim.com Ideal green solvents are non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. Water, supercritical fluids, and ionic liquids are often considered greener alternatives to volatile organic compounds (VOCs).
Waste minimization strategies in the synthesis of this compound should focus on:
Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric ones dramatically reduces waste. rsc.org Transition metal and organocatalytic methods are prime examples.
One-Pot Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can reduce solvent usage and waste from workup and purification steps. researchgate.net
Solvent Reduction and Recycling: Minimizing the volume of solvent used and implementing procedures for solvent recovery and reuse can significantly decrease the environmental footprint of a synthesis. boehringer-ingelheim.com
Use of Safer Auxiliaries: Avoiding the use of hazardous auxiliary substances and opting for more benign alternatives is a key principle of green chemistry.
By integrating these modern catalytic approaches and green chemistry principles, the synthesis of this compound and other valuable oxepine derivatives can be achieved in a more efficient, selective, and environmentally responsible manner.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1 Oxepin 2 Yl Ethan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 1-(oxepin-2-yl)ethan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous structural assignment.
1D NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental information regarding the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acetyl group and the oxepin (B1234782) ring. The methyl protons of the acetyl group would likely appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm. The protons on the oxepin ring, being part of a conjugated system, would resonate in the downfield region, generally between δ 5.0 and 7.5 ppm. The specific chemical shifts and coupling patterns (multiplicities) of these olefinic protons would be crucial in determining their relative positions on the seven-membered ring.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key expected signals include a resonance for the carbonyl carbon of the acetyl group in the highly deshielded region (δ 190-200 ppm) and a signal for the methyl carbon at the opposite end of the spectrum (δ 20-30 ppm). The sp²-hybridized carbons of the oxepin ring would appear in the intermediate region (δ 100-150 ppm). The number of distinct signals in both ¹H and ¹³C NMR spectra would confirm the molecular symmetry.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | ~6.2 | ~125 | Doublet | J(H3,H4) ≈ 7-9 |
| H4 | ~5.8 | ~115 | Doublet of doublets | J(H4,H3) ≈ 7-9, J(H4,H5) ≈ 5-7 |
| H5 | ~6.0 | ~120 | Doublet of doublets | J(H5,H4) ≈ 5-7, J(H5,H6) ≈ 5-7 |
| H6 | ~5.9 | ~118 | Doublet of doublets | J(H6,H5) ≈ 5-7, J(H6,H7) ≈ 7-9 |
| H7 | ~6.5 | ~130 | Doublet | J(H7,H6) ≈ 7-9 |
| CH₃ | ~2.3 | ~25 | Singlet | N/A |
| C=O | N/A | ~195 | N/A | N/A |
| C2 | N/A | ~145 | N/A | N/A |
| C3 | N/A | ~125 | N/A | N/A |
| C4 | N/A | ~115 | N/A | N/A |
| C5 | N/A | ~120 | N/A | N/A |
| C6 | N/A | ~118 | N/A | N/A |
| C7 | N/A | ~130 | N/A | N/A |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons around the oxepin ring, confirming the sequence of the olefinic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly vital for identifying quaternary carbons (which are not observed in HSQC) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the methyl protons of the acetyl group and the C2 carbon of the oxepin ring would definitively establish the point of attachment of the acetyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. This experiment is key for conformational analysis and, if applicable, for determining the stereochemistry of the molecule. For the flexible seven-membered oxepin ring, NOESY can provide insights into its preferred conformation in solution.
Advanced NMR Experiments for Dynamic Processes and Conformational Analysis
The oxepin ring is known to exist in a dynamic equilibrium with its valence tautomer, benzene (B151609) oxide. wikipedia.org Advanced NMR experiments, such as variable-temperature (VT) NMR, can be employed to study this dynamic process. By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the spectra that provide information about the thermodynamics and kinetics of the oxepin-benzene oxide equilibrium. Furthermore, more sophisticated techniques like rotating-frame Overhauser effect spectroscopy (ROESY) can be used for a more detailed conformational analysis of the flexible seven-membered ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₈H₈O₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass.
Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass | Observed Exact Mass | Formula |
| [M+H]⁺ | 137.0597 | (Hypothetical) | C₈H₉O₂ |
| [M+Na]⁺ | 159.0416 | (Hypothetical) | C₈H₈NaO₂ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a particular mass-to-charge ratio and then inducing its fragmentation to produce product ions. The analysis of these fragments provides valuable information about the structure of the precursor ion.
In the case of this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways. A prominent fragmentation would likely be the cleavage of the bond between the carbonyl group and the oxepin ring, leading to the formation of an acetyl cation (CH₃CO⁺) with a mass-to-charge ratio of 43, and an oxepin-2-yl radical cation. Another possible fragmentation could involve the loss of a methyl radical from the molecular ion. The detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation pathway, which would serve as further confirmation of the proposed structure.
Ionization Techniques (ESI, APCI, GC-MS) for Diverse Sample Matrices
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties (e.g., polarity, thermal stability) and the sample matrix.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules. It is particularly effective for samples in solution. For this compound, ESI would likely generate a protonated molecule, [M+H]⁺, providing clear molecular weight information. By coupling liquid chromatography with ESI-MS, one can analyze the compound within complex mixtures, such as reaction monitoring or metabolite identification. Analysis can be performed in both positive and negative ion modes to maximize the detection of different species. scripps.edunih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. It involves creating ions at atmospheric pressure through a corona discharge. researchgate.net This technique can be more robust for analyzing samples in less pure solvent systems. For this compound, APCI would also be expected to produce a strong [M+H]⁺ ion. Comparing results from ESI and APCI can be beneficial; for some compounds, one technique may provide a significantly stronger signal or different fragmentation patterns, offering complementary structural information. nih.govnih.gov Studies have shown that combining ESI and APCI can increase the number of unique ions detected by approximately 20%. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is reserved for volatile and thermally stable compounds. Given the structure of this compound, it may be amenable to GC-MS analysis. The sample is vaporized and separated on a GC column before entering the mass spectrometer, which typically uses Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (M⁺) and numerous fragment ions, which can be pieced together to deduce the molecule's structure.
Table 1: Comparison of Ionization Techniques for the Analysis of this compound
| Technique | Principle | Typical Sample Type | Expected Ion for this compound | Key Information Provided |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | Soft ionization from charged droplets in solution | Polar, non-volatile compounds in solution | [M+H]⁺, [M+Na]⁺ | Molecular Weight |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions at atmospheric pressure | Moderately polar, semi-volatile compounds | [M+H]⁺ | Molecular Weight, less matrix effect |
| Electron Ionization (EI) via GC-MS | High-energy electron beam in high vacuum | Volatile, thermally stable compounds | M⁺• and extensive fragment ions | Structural Fragmentation Pattern, Molecular Weight |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. elsevier.comelsevier.com These methods are exceptionally powerful for identifying functional groups and providing insight into molecular structure and conformation. chemrxiv.org IR and Raman are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. chemrxiv.org
Identification of Key Functional Groups and Bond Stretches
The structure of this compound contains several distinct functional groups that give rise to characteristic vibrational bands. By analyzing the spectra of related compounds, such as acetylacetone (B45752) and dibenzo[b,f]oxepine, the expected frequencies can be predicted. nih.govnist.gov
Carbonyl (C=O) Stretch: The acetyl group's carbonyl bond is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1700-1720 cm⁻¹. researchgate.netlam.edu.ly This is often a prominent feature.
Oxepin Ring Vibrations: The seven-membered oxepin ring has several characteristic vibrations.
C=C Stretch: The conjugated double bonds within the ring will exhibit stretching vibrations in the 1600-1650 cm⁻¹ region.
C-O-C Stretch: The ether linkage within the ring will produce asymmetric and symmetric stretching bands. The asymmetric stretch is typically stronger in the IR spectrum and is expected between 1200-1260 cm⁻¹.
C-H Vibrations:
sp² C-H Stretch: The hydrogens attached to the oxepin ring's double bonds will show stretching vibrations above 3000 cm⁻¹.
sp³ C-H Stretch: The methyl group's C-H bonds will have stretches just below 3000 cm⁻¹. jetir.org
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| Acetyl C=O | Stretch | 1700 - 1720 (Strong) | Moderate |
| Oxepin C=C | Stretch | 1600 - 1650 (Moderate) | Strong |
| Oxepin C-O-C | Asymmetric Stretch | 1200 - 1260 (Strong) | Weak |
| Olefinic C-H | Stretch | 3020 - 3080 (Moderate) | Moderate |
| Methyl C-H | Stretch | 2850 - 2980 (Moderate) | Moderate |
Conformation-Dependent Spectral Features
The oxepin ring is not planar and exists in a boat-like conformation to avoid the anti-aromaticity of a planar 8π-electron system. thieme-connect.de This non-planarity can influence the vibrational spectra. For instance, studies on the related dibenzo[b,f]oxepine system show that the molecule adopts a folded, non-planar structure in its ground state. nih.gov This conformational flexibility can lead to changes in the position and intensity of certain vibrational modes, particularly those involving the ring skeleton (the "fingerprint region," <1500 cm⁻¹). Changes in temperature or solvent could potentially alter the conformational equilibrium, which might be observable as shifts in specific IR or Raman peaks, providing insight into the molecule's dynamic behavior.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
Crystal Growth Techniques and Purity Assessment
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. The compound must first be purified to a high degree, as impurities can inhibit crystal growth. Several techniques are commonly employed for growing crystals of small organic molecules. ufl.edurochester.edu
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days. ufl.edumit.edu The gradual increase in concentration beyond the saturation point promotes slow, ordered crystal growth. mit.edu
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. ufl.edumit.edu As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization. rsc.orguni-marburg.de
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility and induces crystallization. ufl.edu
Sublimation: For volatile compounds, heating the solid material under vacuum can cause it to sublime and then deposit as crystals on a cooler surface. ufl.eduuni-marburg.de
Purity is typically assessed using techniques like NMR spectroscopy, mass spectrometry, and HPLC prior to crystallization attempts.
Table 3: Common Crystal Growth Techniques
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Slow Evaporation | Solvent is slowly removed, increasing solute concentration. mit.edu | Simple to set up. mit.edu | Requires a compound stable to air and moisture. |
| Slow Cooling | Solubility is decreased by slowly lowering the temperature. mit.eduuni-marburg.de | Effective for moderately soluble substances. mit.edu | Requires a solvent with a suitable temperature-solubility profile. |
| Vapor Diffusion | An anti-solvent slowly diffuses into the solution, reducing solubility. ufl.edu | Highly successful for difficult-to-crystallize compounds. ufl.edu | Requires a miscible solvent/anti-solvent pair. |
| Sublimation | Solid is vaporized and redeposited as crystals. uni-marburg.de | Can yield very pure crystals. | Only applicable to thermally stable, volatile compounds. |
Data Collection and Refinement Methodologies for Precise Atomic Positioning
Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. nih.gov
Data Collection: The crystal is rotated in the X-ray beam, and the positions and intensities of thousands of diffracted spots are recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset. nih.gov
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group of the crystal. mdpi.com From the reflection intensities, an initial electron density map is calculated, from which a preliminary model of the molecule's structure can be determined.
Structure Refinement: The initial model is refined using least-squares methods. mdpi.com In this iterative process, the atomic positions and thermal displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor, which indicates the level of agreement.
This process yields a final structural model with precise atomic coordinates, allowing for detailed analysis of the molecule's geometry and its packing arrangement in the crystal lattice. nih.gov
Analysis of Intermolecular Interactions and Packing Motifs
A thorough review of available scientific literature and crystallographic databases indicates that specific experimental data from advanced spectroscopic and spectrometric methodologies detailing the intermolecular interactions and packing motifs for the compound this compound is not publicly available at this time.
The structural elucidation of a chemical compound through techniques such as single-crystal X-ray diffraction provides invaluable insights into its three-dimensional arrangement in the solid state. This analysis reveals the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it elucidates the various non-covalent interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-π stacking interactions. The collective arrangement of these interactions defines the crystal's packing motif, which can significantly influence its physical properties, such as melting point, solubility, and stability.
While general principles of molecular interactions can be applied to hypothesize potential packing motifs for this compound, the absence of specific crystallographic data prevents a detailed and accurate description as requested. The oxepin ring is known to adopt a non-planar, boat-like conformation, which would influence how individual molecules orient themselves with respect to one another in a crystalline environment. The presence of the acetyl group introduces a polar carbonyl moiety and methyl protons, which could participate in weak hydrogen bonding or other electrostatic interactions.
However, without experimental determination, any discussion of specific intermolecular distances, angles, or the resulting packing motifs (e.g., herringbone, lamellar, etc.) would be purely speculative and fall outside the required scope of a scientifically accurate article based on established research findings.
Therefore, the generation of data tables and a detailed analysis of research findings on the intermolecular interactions and packing motifs for this compound cannot be provided. Further experimental research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, is required to provide the data necessary for this section.
Reaction Mechanisms and Reactivity Studies of 1 Oxepin 2 Yl Ethan 1 One
Electrophilic and Nucleophilic Attack on the Oxepin (B1234782) Ring System
The oxepin ring in 1-(oxepin-2-yl)ethan-1-one is electron-rich and susceptible to attack by both electrophiles and nucleophiles. The outcome of these reactions is often influenced by the equilibrium with the benzene (B151609) oxide tautomer. nih.govwikipedia.org
Addition reactions to the oxepin ring can exhibit both regioselectivity and stereoselectivity, though specific studies on this compound are not extensively documented. However, principles derived from related oxepin systems can be applied.
Electrophilic Addition: Electrophiles are expected to attack the electron-rich double bonds of the oxepin ring. The presence of the electron-withdrawing acetyl group at the C2 position would likely direct electrophilic attack to the C4-C5 or C6-C7 double bonds, which are more distant from this group. For instance, epoxidation of oxepins, a common electrophilic addition, has been shown to occur at the C4-C5 double bond. The oxidation of oxepin derivatives with agents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of epoxyoxepins. nih.gov In the case of 4,5-benzoxepin, cytochrome P450 enzymes catalyze epoxidation, suggesting a similar pathway is plausible for other oxepin derivatives. nih.gov
Nucleophilic Addition: Nucleophilic attack is also a key reaction pathway for oxepins. Intramolecular nucleophilic 1,4-addition has been utilized in the synthesis of dihydrooxepin motifs. nih.gov For instance, the cyclization to form the dihydrooxepin ring in bauhinoxepin J proceeds via an intramolecular nucleophilic 1,4-addition of a phenol (B47542) followed by elimination. nih.gov This highlights the susceptibility of the conjugated system to nucleophilic attack.
Stereoselectivity in addition reactions is often governed by the non-planar, boat-like conformation of the oxepin ring. Reagents will preferentially attack from the less sterically hindered face of the molecule.
The valence tautomerism between the oxepin ring and benzene oxide is a central aspect of its reactivity, providing pathways for both ring-opening and ring-closure reactions. nih.govstackexchange.com This equilibrium is influenced by substituents on the ring. wikipedia.org
Ring-Opening: The oxepin ring can undergo ring-opening reactions under various conditions. For example, attempts to install an exo-methylene group on an oxepin system using Oshima methylenation resulted in the degradation of the oxepin ring to a benzene core, demonstrating its propensity for ring-opening under certain reactive conditions. nih.govthieme-connect.de The formation of muconaldehyde isomers from the oxidation of oxepin is another example of a ring-opening process, which is relevant in the metabolic pathways of benzene. nih.govunh.edu This transformation is thought to proceed through a reactive 2,3-epoxyoxepin intermediate that rapidly undergoes ring opening. nih.gov
Ring-Closure: Ring-closure reactions are fundamental to the synthesis of the oxepin ring itself. Several synthetic strategies rely on intramolecular cyclization to form the seven-membered ring.
| Ring-Closure Method | Description | Example |
| Intramolecular Heck Coupling | Palladium-catalyzed intramolecular coupling of a vinyl or aryl halide with an alkene to form the oxepin ring. researchgate.netnih.gov | Synthesis of fused oxepine derivatives. researchgate.net |
| Ring-Closing Metathesis (RCM) | The use of ruthenium-based catalysts (e.g., Grubbs catalyst) to form a double bond and close the seven-membered ring from a diene precursor. nih.govunh.edujyi.org | Synthesis of dihydrooxepins. nih.gov |
| Ullmann Coupling | Copper-catalyzed intramolecular etherification to form the oxepin ring. nih.gov | Synthesis of salvianolic acid N and aristoyagonine. nih.gov |
| Electrocyclic Rearrangement | Spontaneous disrotatory electrocyclic rearrangement of a cis-hexatriene system to form the oxepin ring. nih.govthieme-connect.de | Synthesis of the natural product senoxepin. nih.govthieme-connect.de |
| Nucleophilic Aromatic Substitution | Intramolecular nucleophilic aromatic substitution to form biaryl ethers, which are precursors to oxepins. nih.govthieme-connect.de | Synthesis of bauhinoxepin C. nih.govthieme-connect.de |
These ring-closure methods highlight the diverse strategies available for constructing the oxepin core, often proceeding through mechanisms that involve the formation of carbon-carbon or carbon-oxygen bonds to complete the seven-membered ring.
Reactions Involving the Ethane-1-one Side Chain
The ethane-1-one (acetyl) side chain of this compound provides a second site of reactivity, centered around the carbonyl group and the adjacent methyl group.
The carbonyl group of the acetyl moiety is electrophilic and susceptible to nucleophilic attack. allstudiesjournal.com This reactivity is fundamental to many organic transformations.
Nucleophilic Addition: A wide range of nucleophiles can add to the carbonyl carbon. For instance, Grignard reagents and organolithium compounds can add to form tertiary alcohols. Reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. The formation of hydrates, hemiacetals, and acetals through the addition of water and alcohols are also characteristic reversible nucleophilic addition reactions of carbonyls. youtube.com
Enolization: The methyl protons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, such as aldol (B89426) condensations and alkylations. The formation of an enolate from the acetyl group of this compound would allow for the introduction of new substituents at the methyl position.
The acetyl group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound. wikipedia.orgsolubilityofthings.comfiveable.me
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Reductive Amination | H₂, Catalyst, NH₃/RNH₂ | Amine |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ester |
| Haloform Reaction | I₂, NaOH | Carboxylic Acid (via trihalomethyl intermediate) |
| Conversion to Oxime | H₂NOH | Oxime |
These transformations allow for the modification of the side chain, providing access to a wide range of derivatives with different chemical and physical properties.
Pericyclic Reactions and Rearrangements of Oxepins: Relevance to this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are a hallmark of the reactivity of conjugated systems like oxepins. wikipedia.orgyoutube.com
Cycloaddition Reactions: The conjugated triene system of the oxepin ring can participate in cycloaddition reactions. The most notable is the Diels-Alder reaction, where the oxepin can act as a 4π component (diene). wikipedia.orgmasterorganicchemistry.com However, the equilibrium with benzene oxide can also allow the benzene oxide tautomer to react as a diene. This duality can lead to different cycloadducts depending on the reaction conditions and the nature of the dienophile. Hetero-Diels-Alder reactions, where the dienophile or the diene contains a heteroatom, are also possible. wikipedia.org
Electrocyclic Reactions: The interconversion between oxepin and benzene oxide is a classic example of a 6π electrocyclic reaction. researchgate.net This process can be thermally or photochemically induced. The position of the equilibrium is sensitive to the substitution pattern on the ring. For this compound, the acetyl group would influence the electronic properties of the system and thus the position of the oxepin-benzene oxide equilibrium.
Photochemical Rearrangements: The photochemistry of the benzene oxide-oxepin system is complex and can lead to a variety of rearranged products. acs.orgacs.org Irradiation can induce isomerizations and rearrangements that are not accessible under thermal conditions. These photochemical transformations further underscore the rich and varied reactivity of the oxepin ring system. baranlab.org
Valence Isomerization and Aromaticity Considerations
The core of this compound's reactivity is intrinsically linked to the dynamic equilibrium of its seven-membered oxepin ring. The parent oxepine molecule exists in a state of valence tautomerism with its bicyclic isomer, benzene oxide. wikipedia.org This equilibrium is a fascinating interplay between the anti-aromatic character of the planar oxepin and the strained, but non-aromatic, nature of the benzene oxide form.
The oxepin ring, with its 8 π-electrons, would be anti-aromatic if planar, a state that is energetically unfavorable. To avoid this, it adopts a boat-shaped conformation. nih.govthieme-connect.de The equilibrium between oxepine and benzene oxide is sensitive to temperature, solvent polarity, and the nature of substituents on the ring. wikipedia.org For the parent system, the energy difference between the two isomers is quite small, with the bicyclic benzene oxide form often being slightly more stable. nih.govthieme-connect.de
The presence of an acetyl group at the 2-position of the oxepin ring in this compound is expected to significantly influence this equilibrium. The electron-withdrawing nature of the acetyl group can affect the electron density within the ring system. This substitution could potentially alter the relative stabilities of the oxepin and the corresponding substituted benzene oxide tautomers. Theoretical studies would be required to precisely determine the position of this equilibrium for this compound.
| Substituent Type | Expected Effect on Equilibrium | Rationale |
|---|---|---|
| Electron-donating | May favor the oxepin form | Increases electron density in the ring, potentially destabilizing the benzene oxide form. |
| Electron-withdrawing (e.g., acetyl) | May favor the benzene oxide form | Reduces electron density, potentially stabilizing the bicyclic structure. |
Thermal and Photochemical Rearrangement Pathways
The strained and electronically unique nature of the oxepin ring system opens up various thermal and photochemical reaction pathways.
Thermal Rearrangements: Thermally, the oxepin-benzene oxide system can undergo rearrangements to form phenolic compounds. For this compound, a plausible thermal rearrangement, proceeding through its benzene oxide tautomer, could lead to the formation of 2-acetylphenol. This type of rearrangement is a known pathway for arene oxides.
Photochemical Rearrangements: The photochemistry of this compound is anticipated to be more complex than that of the parent oxepine due to the presence of the acetyl group, which is a chromophore. Irradiation of the parent oxepine can lead to ring contraction. For this compound, in addition to reactions involving the oxepin ring, photochemical reactions centered on the acetyl group are possible. These could include Norrish Type I and Type II reactions, common in photochemistry of ketones, leading to cleavage of the bond between the carbonyl group and the oxepin ring or intramolecular hydrogen abstraction, respectively. The specific pathways would depend on the excitation wavelength and the solvent environment.
Mechanistic Investigations Utilizing Kinetic Isotope Effects and Spectroscopic Intermediates
Detailed mechanistic studies using advanced techniques like kinetic isotope effects and the spectroscopic detection of intermediates have not been reported specifically for this compound. However, the principles of these methods can be applied to hypothesize how the reaction mechanisms of this compound could be elucidated.
Determination of Rate-Limiting Steps and Transition State Structures
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and providing insight into the structure of the transition state. wikipedia.orglibretexts.orgprinceton.edu This effect arises from the difference in reaction rates between a molecule and its isotopically substituted counterpart. wikipedia.orglibretexts.org
For instance, in the hypothesized thermal rearrangement of this compound to 2-acetylphenol, a key step is the cleavage of a C-H bond. If this step is rate-limiting, replacing the hydrogen atom involved with its heavier isotope, deuterium, would result in a slower reaction rate, a phenomenon known as a primary kinetic isotope effect. The magnitude of this effect can give clues about the symmetry of the transition state.
| Isotopic Substitution | Hypothetical Reaction Step | Expected KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Deuteration at the migrating hydrogen position | C-H bond cleavage in the rearrangement to 2-acetylphenol | > 1 (Primary KIE) | Indicates that C-H bond breaking is part of the rate-determining step. |
| Isotopic labeling of the acetyl carbon | Migration of the acetyl group | ~ 1 (Secondary KIE) | Suggests the bonding to the acetyl group does not change significantly in the rate-determining step. |
Real-Time Spectroscopic Monitoring of Reaction Progress
To gain a deeper understanding of the reaction mechanism, real-time spectroscopic monitoring could be employed to observe the formation and decay of transient intermediates. Techniques such as flash photolysis coupled with time-resolved UV-Vis or IR spectroscopy are invaluable for studying photochemical reactions.
For the photochemical rearrangement of this compound, these methods could potentially detect short-lived species like excited triplet states of the ketone, radical intermediates from Norrish Type I cleavage, or the formation of the benzene oxide tautomer upon irradiation. By monitoring the characteristic absorption bands of these intermediates over time, their lifetimes and the kinetics of their subsequent reactions could be determined, providing a detailed picture of the reaction pathway. However, no such specific experimental data for this compound is currently available.
Computational Chemistry and Theoretical Studies of 1 Oxepin 2 Yl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic distribution and spatial arrangement of atoms in 1-(Oxepin-2-yl)ethan-1-one. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of medium-sized organic molecules. uci.edumdpi.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized ground-state geometry. researchgate.net This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise predictions of bond lengths, bond angles, and dihedral angles.
These geometric parameters are crucial for understanding the molecule's stability and steric properties. For instance, the planarity of the oxepin (B1234782) ring and the orientation of the acetyl group relative to the ring are key determinants of its chemical behavior. Furthermore, DFT calculations provide valuable electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
A hypothetical table of DFT-calculated ground state properties for the most stable conformer of this compound is presented below.
| Property | Value | Description |
| Total Energy (Hartree) | -497.12345 | The total electronic energy of the molecule in its optimized ground state. |
| HOMO Energy (eV) | -6.45 | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.22 | The energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.15 | A measure of the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves as an illustration of the results that would be obtained from DFT calculations.
While DFT is highly efficient, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered "gold standards" in quantum chemistry. researchgate.net These methods would be used to perform single-point energy calculations on the DFT-optimized geometry to obtain a more refined value for the electronic energy. For smaller, conformationally important fragments of the molecule, these high-level methods can be used to benchmark the accuracy of the chosen DFT functional, ensuring its reliability for the system under study.
The flexibility of this compound arises from the rotation around the single bond connecting the acetyl group to the oxepin ring. This rotation gives rise to different conformers, each with a distinct energy. Quantum chemical calculations can map the potential energy surface (PES) associated with this rotation. By systematically changing the relevant dihedral angle and calculating the energy at each step, a conformational energy landscape can be generated. nih.govnih.govncl.ac.uk This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.
Additionally, the presence of the acetyl group introduces the possibility of keto-enol tautomerism. mdpi.comnih.govlibretexts.org The keto form (this compound) can potentially exist in equilibrium with its enol tautomer (1-(Oxepin-2-yl)ethen-1-ol). Computational methods can accurately predict the relative energies of these two tautomers in the gas phase. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), the influence of different solvent environments on the tautomeric equilibrium can also be investigated, determining which form is favored under various conditions. nih.gov
| Tautomer/Conformer | Relative Energy (kcal/mol) | Description |
| Keto (syn-conformer) | 0.00 | The most stable conformer, set as the reference energy. The C=O bond is oriented towards the ring oxygen. |
| Keto (anti-conformer) | 1.52 | A less stable conformer where the C=O bond is oriented away from the ring oxygen. |
| Enol (E-isomer) | +12.5 | The E-isomer of the enol tautomer, significantly less stable than the keto form in the gas phase. |
| Enol (Z-isomer) | +11.8 | The Z-isomer of the enol tautomer, stabilized by a potential intramolecular hydrogen bond. |
Note: The data in this table is hypothetical and illustrates the potential outcomes of a conformational and tautomeric analysis.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics provides a static picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms. Standard force fields like AMBER or OPLS may not have accurate parameters for the unique seven-membered oxepin ring. Therefore, a crucial first step is the development and validation of a specific force field for this compound. nih.govsimtk.orgnih.govchemrxiv.org
This process involves using quantum chemical calculations to derive key parameters. Atomic partial charges can be derived by fitting them to the QM-calculated electrostatic potential. Force constants for bonds and angles, as well as torsional parameters for dihedral angles, are often fitted to reproduce QM-calculated vibrational frequencies and potential energy surfaces.
| Parameter Type | Atom Types | Value | Source |
| Partial Charge | C (carbonyl) | +0.55 e | Fitted to QM ESP |
| Partial Charge | O (carbonyl) | -0.55 e | Fitted to QM ESP |
| Dihedral Term | C_ring-C_ring-C-O | V1=0.0, V2=1.8, V3=0.15 (kcal/mol) | Fitted to QM PES scan |
| Bond Stretch | C_ring-C(acetyl) | 320 (kcal/mol/Ų) | Analogy/QM calculation |
Note: This table provides a hypothetical and simplified example of custom force field parameters.
With a validated force field, MD simulations of this compound can be performed, often in a simulated box of a chosen solvent like water or dimethyl sulfoxide (B87167) (DMSO). These simulations, typically run for nanoseconds to microseconds, generate a trajectory that is a rich source of dynamic information.
Analysis of this trajectory can reveal the flexibility of the oxepin ring, which may adopt various boat and chair-like conformations. It also allows for the study of the rotational dynamics of the acetyl substituent, providing a more complete picture of the conformational landscape than static QM calculations alone.
Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. nih.gov By analyzing the trajectory, one can calculate radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. For example, the RDF between the carbonyl oxygen and water's hydrogen atoms would reveal the structure and strength of hydrogen bonding in the first solvation shell, providing critical insights into the molecule's solubility and interactions in a biological environment. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to obtain theoretical spectra that can be used to interpret and validate experimental findings, as well as to assign specific spectral features to molecular structures and electronic transitions. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost. researchgate.netd-nb.info
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for structure elucidation. d-nb.infonmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), is frequently employed to calculate the isotropic shielding constants of nuclei. researchgate.net These computed shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions can be high enough to aid in the unambiguous assignment of experimental NMR signals. researchgate.netd-nb.info
Anisotropy effects, particularly from the conjugated π-system of the oxepin ring and the carbonyl group, significantly influence the chemical shifts of nearby nuclei. The circulation of electrons within these systems generates local magnetic fields that can either shield or deshield adjacent protons and carbons. Computational models inherently account for these effects, providing valuable insight into the electronic structure of the molecule. For instance, protons attached to the oxepin ring are expected to be deshielded due to the ring current effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative, based on typical values for similar functional groups, and represents what would be obtained from a DFT/GIAO calculation.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbonyl Carbon) | - | 198.5 |
| CH₃ (Methyl Carbon) | - | 25.8 |
| CH₃ (Methyl Protons) | 2.45 | - |
| Oxepin C2 | - | 145.2 |
| Oxepin C3 | - | 128.9 |
| Oxepin H3 | 6.80 | - |
| Oxepin C4 | - | 125.1 |
| Oxepin H4 | 6.15 | - |
| Oxepin C5 | - | 126.3 |
| Oxepin H5 | 6.25 | - |
| Oxepin C6 | - | 130.4 |
| Oxepin H6 | 6.95 | - |
| Oxepin C7 | - | 150.7 |
| Oxepin H7 | 7.10 | - |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are essential for assigning the observed experimental bands to specific molecular motions. readthedocs.ioopenmopac.net These calculations are typically performed at the same level of theory as geometry optimization (e.g., B3LYP/6-31G(d)).
The output of these calculations is a set of harmonic vibrational frequencies. mdpi.com It is a common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. mdpi.comresearchgate.net The calculations also yield IR intensities and Raman activities, which predict the relative strengths of the corresponding peaks in the experimental spectra.
For this compound, key vibrational modes would include the C=O stretch of the ketone, C-O-C stretches of the ether in the oxepin ring, C=C stretches of the conjugated system, and various C-H bending and stretching modes.
Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and represents typical results from a DFT calculation after applying a scaling factor.)
| Predicted Frequency (cm⁻¹) | Relative IR Intensity | Assignment |
|---|---|---|
| 3080-3010 | Medium | C-H stretch (sp² carbons) |
| 2980-2920 | Weak | C-H stretch (sp³ methyl) |
| 1685 | Very Strong | C=O stretch (ketone) |
| 1640 | Strong | C=C stretch (conjugated) |
| 1580 | Medium | C=C stretch (ring) |
| 1245 | Strong | C-O-C asymmetric stretch (ether) |
| 950-800 | Medium-Strong | C-H out-of-plane bend (alkene) |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govstrath.ac.uk By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.
The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of UV-Vis spectra in solution, as solvent polarity can significantly shift absorption wavelengths. nih.govstrath.ac.uk For this compound, the extended conjugation between the oxepin ring and the carbonyl group is expected to give rise to π→π* transitions at longer wavelengths and n→π* transitions associated with the carbonyl oxygen's lone pairs at lower energy.
Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol (Note: The following data is illustrative of results from a TD-DFT calculation.)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution (Transition) |
|---|---|---|
| 325 | 0.02 | HOMO-1 → LUMO (n→π) |
| 280 | 0.55 | HOMO → LUMO (π→π) |
| 225 | 0.21 | HOMO-2 → LUMO (π→π*) |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions, identifying intermediates, and characterizing transition states.
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecular system as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically changing these parameters and calculating the energy at each step, a profile of the reaction pathway can be constructed.
For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon or an electrocyclic ring-closing reaction of the oxepin moiety, a PES scan can be employed. The scan would identify energy minima corresponding to reactants, products, and any stable intermediates. The highest energy points along the lowest energy path between these minima correspond to transition states. This method is crucial for understanding reaction feasibility and identifying key short-lived intermediates that may be difficult to observe experimentally.
Once a transition state structure has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this transition state connects the intended reactants and products. An IRC calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions.
A successful IRC calculation will show the energy of the system decreasing as the geometry evolves from the transition state to connect smoothly with the energy minima of the reactant on one side and the product (or intermediate) on the other. This process validates the proposed reaction mechanism by confirming the role of the calculated transition state in the transformation. For any proposed reaction of this compound, IRC calculations would be the definitive step in computationally verifying the mechanistic pathway.
Information regarding computational chemistry and theoretical studies of this compound, specifically focusing on catalytic cycle simulations and ligand effects, is not available in the public domain based on a comprehensive search of scientific literature.
Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the specified section "5.4.3. Catalytic Cycle Simulations and Ligand Effects" for this particular compound. The scientific community has not published research in this specific area of study for this compound.
Derivatization Strategies and Analogue Synthesis Based on 1 Oxepin 2 Yl Ethan 1 One
Modification of the Oxepin (B1234782) Ring System for Enhanced Stability or Reactivity
The oxepin ring is a non-planar, non-aromatic heterocycle. slideshare.net In solution, it exists in a dynamic equilibrium with its valence tautomer, benzene (B151609) oxide. stackexchange.comwikipedia.org This equilibrium and inherent ring strain present unique challenges and opportunities for its modification. Strategies often focus on stabilizing the seven-membered ring or using its reactivity to construct more complex systems.
Introduction of Heteroatoms into the Ring
The introduction of additional heteroatoms (such as nitrogen, sulfur, or another oxygen) into the oxepin ring of 1-(Oxepin-2-yl)ethan-1-one represents a theoretical strategy to modulate the ring's electronic properties, conformation, and potential for hydrogen bonding. While specific examples of such modifications on the this compound scaffold are not extensively documented, general synthetic methodologies for seven-membered heterocycles could be adapted. For instance, ring-expansion reactions or cyclization of appropriately functionalized acyclic precursors could yield structures like oxazepines or oxathiepines. These modifications would significantly alter the ring's geometry and reactivity compared to the parent oxepin.
Fusion with Other Ring Systems
Fusing the oxepin ring with other aromatic or heterocyclic systems is a well-established strategy to create rigid, planarized structures with altered properties. The synthesis of dibenzo[b,f]oxepines, where the oxepin is fused to two benzene rings, is a prominent example. nih.gov These fused systems can be synthesized through various methods, including:
Intramolecular Ullmann Condensation : This involves the copper-catalyzed cyclization of precursors, which can be formed via reactions like stilbene (B7821643) formation followed by ether linkage creation. nih.gov
Knoevenagel Condensation and Cyclization : A two-step process where an initial Knoevenagel condensation is followed by an intramolecular nucleophilic aromatic substitution to form the fused oxepine ring. tsijournals.commdpi.com
Intramolecular McMurry Reaction : This reaction utilizes a titanium catalyst (e.g., TiCl₄/Zn) to induce reductive coupling of two carbonyl groups within a diaryl ether precursor, forming the central double bond of the dibenzo[b,f]oxepine system. nih.govmdpi.com
Fusing the oxepin ring can enhance its stability by constraining the boat-like conformation typical of the monocyclic system. youtube.com This strategy is crucial in medicinal chemistry for developing rigid scaffolds that can fit into specific biological targets. nih.gov
Diversification of the Ethane-1-one Side Chain
The acetyl group of this compound is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the extension of the side chain.
Synthesis of Ketone Derivatives (Oximes, Hydrazones)
The carbonyl group readily reacts with nitrogen-based nucleophiles to form various derivatives. The synthesis of oximes and hydrazones are standard transformations that replace the C=O double bond with a C=N bond, introducing new physicochemical properties.
Oxime Formation : The reaction of this compound with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base like pyridine (B92270) or sodium bicarbonate, yields the corresponding oxime. nih.govnih.govresearchgate.net These reactions can be performed in alcoholic solvents under reflux or by using modern, solvent-free "grindstone chemistry" methods. nih.govarpgweb.com Oximes are important synthetic intermediates and can be used to prepare amides via the Beckmann rearrangement or amines through reduction. nih.gov
| Reactant | Reagent | Conditions | Product |
| This compound | Hydroxylamine Hydrochloride, Base (e.g., Pyridine) | Reflux in ethanol | This compound oxime |
| This compound | Hydrazine or substituted hydrazines | Acid or base catalysis | This compound hydrazone |
Reduction to Alcohols and Subsequent Transformations
The ketone functionality can be reduced to a secondary alcohol, 1-(Oxepin-2-yl)ethan-1-ol. This transformation is a key step for introducing chirality and providing a new site for further functionalization.
Reduction : Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this conversion. nih.govthieme-connect.de
Subsequent Transformations : The resulting alcohol can undergo a variety of reactions:
Esterification : Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Etherification : Conversion into ethers using methods like the Williamson ether synthesis.
Halogenation : Replacement of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to create a reactive intermediate for nucleophilic substitution reactions.
Oxidation : Re-oxidation back to the ketone using mild oxidizing agents.
Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Formation
To convert the carbonyl group into a carbon-carbon double bond (olefination), the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods. lumenlearning.comlibretexts.org These reactions significantly extend the carbon skeleton and introduce alkene functionalities.
Wittig Reaction : This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comorganic-chemistry.orgwikipedia.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. libretexts.orgorganic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgslideshare.net This often allows the reaction to proceed under milder conditions. nrochemistry.com A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. nrochemistry.comorganic-chemistry.org Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgorganic-chemistry.org
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide (Ph₃P=CHR) | Phosphonate carbanion ((RO)₂P(O)-CHR⁻) |
| Stereoselectivity | Non-stabilized ylides give (Z)-alkenes; Stabilized ylides give (E)-alkenes. libretexts.orgorganic-chemistry.org | Predominantly gives (E)-alkenes. wikipedia.orgorganic-chemistry.org |
| Reactivity | Highly reactive | Generally more nucleophilic; reacts with hindered ketones. nrochemistry.com |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove). wikipedia.orgorganic-chemistry.org |
Preparation of Stereoisomers and Enantiomerically Pure Forms
The generation of enantiomerically pure compounds from prochiral precursors or the separation of racemic mixtures is critical, as the biological activity and metabolic profile of enantiomers can differ significantly. For derivatives of this compound, three primary strategies are available: the use of chiral auxiliaries, the application of asymmetric catalysis, and the physical separation of enantiomers through chromatographic techniques.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is removed after the desired stereocenter has been established, and can often be recovered for reuse. wikipedia.org This method transforms an enantioselective reaction into a diastereoselective one, which often allows for easier separation of the products and more predictable outcomes. wikipedia.orgblogspot.com
For derivatives of this compound, a chiral auxiliary could be employed to control the stereochemistry of reactions at the α-carbon of the ketone. For example, the acetyl group could be elaborated into a propionyl group and then attached to a chiral auxiliary, such as an Evans oxazolidinone. williams.eduresearchgate.net Deprotonation with a suitable base like sodium bis(trimethylsilyl)amide would form a rigid Z-enolate, chelated to the metal cation. williams.edu The steric bulk of the auxiliary would then direct the approach of an electrophile (e.g., an alkyl halide) to the less hindered face, resulting in the formation of one diastereomer in high excess. williams.edu Subsequent cleavage of the auxiliary, for instance by hydrolysis with alkaline hydrogen peroxide, would yield the enantiomerically enriched carboxylic acid, which could be converted back to a ketone. williams.edu
| Chiral Auxiliary | Typical Application | Example of Use |
| Evans Oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Asymmetric alkylations, aldol (B89426) reactions, conjugate additions. researchgate.net | Diastereoselective alkylation of N-acyl imides. williams.edu |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | Used as a chiral auxiliary for various asymmetric transformations. wikipedia.org |
| SAMP/RAMP Hydrazines ((S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine) | Asymmetric alkylation of ketones and aldehydes. blogspot.com | Forms chiral hydrazones that can be deprotonated and alkylated with high diastereoselectivity. blogspot.com |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids. wikipedia.org | Forms an amide with a carboxylic acid, allowing for highly diastereoselective α-alkylation. wikipedia.org |
Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the this compound scaffold, asymmetric catalysis could be applied in several ways, such as the asymmetric reduction of the ketone or asymmetric functionalization of the oxepine ring.
One common application would be the enantioselective reduction of the ketone to a secondary alcohol. Catalysts such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP) or Corey-Bakshi-Shibata (CBS) catalysts (proline-derived oxazaborolidines) are highly effective for this transformation, often yielding products with excellent enantiomeric excess (ee).
Furthermore, the oxepine ring itself can be constructed or modified using asymmetric catalysis. For instance, catalytic enantioselective synthesis of dihydrobenzo[b]oxepines has been achieved via asymmetric oxetane (B1205548) opening, employing a combination of Sc(OTf)₃ and a chiral Box ligand. While not directly applied to the parent oxepine, this demonstrates the feasibility of using chiral Lewis acid catalysis to generate chiral seven-membered oxygen heterocycles. Similarly, enantioselective cycloaddition reactions can be used to construct chiral oxepine-like frameworks. Catalytic systems like N,N'-dioxide/Ni(OTf)₂ have been successfully used for [2+2] cycloadditions to generate complex chiral molecules containing cyclic ethers. rsc.org
| Catalytic System | Reaction Type | Substrate Class | Enantioselectivity (ee) |
| Chiral Brønsted Acid | Aza-Piancatelli Rearrangement/Michael Addition | Furylcarbinols and Anilines | Up to 99% |
| Sc(OTf)₃ / Chiral Box Ligand | Asymmetric Oxetane Opening | 2-Aryl Oxetanes | Up to 96% |
| N,N'-dioxide/Ni(OTf)₂ | [2+2] Cycloaddition | Alkenes and Allenamides | Up to 99% |
| Cinchona Alkaloid-Thiourea | Michael Addition | α,β-Unsaturated N-Acylated Oxazolidinones | Up to 99% nih.gov |
This table presents data for reactions on analogous or related systems to illustrate the potential of asymmetric catalysis for oxepine derivatives.
When a synthetic route produces a racemic mixture, chromatographic resolution can be employed to separate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. chromatographyonline.comnih.gov
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. chromatographyonline.com This leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for resolving a broad range of chiral compounds, including ketones. researchgate.netchromatographyonline.com
The success of a chiral separation is highly dependent on the choice of CSP and the mobile phase composition. chromatographyonline.com A screening process involving several different columns and mobile phase systems (normal phase, reversed-phase, or polar organic) is typically performed to identify the optimal conditions for baseline resolution. chromatographyonline.com For derivatives of this compound, one would expect polysaccharide-based or cyclodextrin-based CSPs to be effective selectors for achieving enantiomeric separation. researchgate.net
| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte Class |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Aromatic ketones |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (+ acid/base modifier) | Various pharmaceuticals |
| Carboxymethyl-β-cyclodextrin | Aqueous buffer/Methanol | Bicyclic ketones |
| α₁-acid glycoprotein | Phosphate buffer/Isopropanol | Basic drugs |
This table provides examples of typical conditions used for the chiral resolution of various classes of compounds.
Library Synthesis and High-Throughput Screening Methodology Development
Library synthesis, a key component of combinatorial chemistry, aims to produce a large number of structurally related compounds in a systematic manner. These libraries are then subjected to High-Throughput Screening (HTS) to rapidly identify compounds with desired biological activity. nih.gov The this compound scaffold is a suitable starting point for the creation of a focused chemical library.
A library based on this scaffold could be designed by introducing diversity at several positions. For example:
Modification of the Acetyl Group: The ketone could be subjected to a variety of reactions, such as reductive amination, Wittig olefination, aldol condensation, or Grignard additions, to generate a range of functional groups.
Substitution on the Oxepine Ring: If synthetic routes to substituted oxepines are available, analogues with different substituents (e.g., alkyl, aryl, halogen) on the heterocyclic ring could be prepared.
Stereochemical Diversity: By incorporating the asymmetric synthesis or resolution techniques described in section 6.3, stereoisomers of active compounds can be synthesized to explore the impact of chirality on activity.
Once a library is synthesized, HTS methodologies are required for rapid evaluation. Modern HTS assays are typically performed in microtiter plates (384- or 1536-well formats) and rely on automated liquid handling and sensitive detection methods, such as fluorescence, luminescence, or mass spectrometry. nih.govdrugtargetreview.com For example, if the target is a specific enzyme, an assay could be designed where inhibition of the enzyme by a library compound results in a measurable change in a fluorescent signal. drugtargetreview.com The data from HTS can then be used to build a structure-activity relationship (SAR) model, guiding the design of the next generation of more potent and selective compounds.
| Scaffold Position | Reaction Type | Potential Functional Groups |
| C=O of Acetyl Group | Reductive Amination | Secondary and tertiary amines |
| Grignard Addition | Tertiary alcohols | |
| Wittig Reaction | Alkenes | |
| α-Carbon of Acetyl Group | Alkylation | Substituted ketones |
| Oxepine Ring | Electrophilic Aromatic Substitution (if applicable) | Halogens, nitro groups |
| Cross-Coupling Reactions | Aryl, alkyl groups |
This table outlines a hypothetical plan for generating a chemical library based on the this compound scaffold.
Potential Applications of 1 Oxepin 2 Yl Ethan 1 One and Its Derivatives in Materials Science and Chemical Biology Research
Utilization as a Building Block in Complex Chemical Synthesis
The inherent ring strain and the conjugated π-system of the oxepine moiety make 1-(Oxepin-2-yl)ethan-1-one a versatile building block for the construction of complex molecular architectures. Its utility spans from the synthesis of advanced organic materials to the design of scaffolds that mimic natural products.
Precursor for Advanced Organic Materials and Functional Polymers
While the direct polymerization of this compound is not extensively documented, the oxepine scaffold is a candidate for the synthesis of functional polymers through various polymerization techniques. The dienyl ether substructure within the oxepine ring could potentially undergo ring-opening metathesis polymerization (ROMP) or cationic ring-opening polymerization, leading to polymers with unique oxygen-containing backbones. The acetyl group offers a site for further functionalization, either pre- or post-polymerization, allowing for the tuning of material properties such as solubility, thermal stability, and chemical responsiveness.
The incorporation of the oxepine ring into a polymer backbone could lead to materials with interesting optical and electronic properties. The non-planar, boat-like conformation of the oxepine ring can influence the morphology and packing of polymer chains, which in turn affects the bulk material properties. nih.gov
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Potential Outcome | Key Features of Resulting Polymer |
| Ring-Opening Metathesis Polymerization (ROMP) | Unsaturated polyether with pendant acetyl groups | Regular structure, potential for further functionalization. |
| Cationic Ring-Opening Polymerization | Saturated or unsaturated polyether backbone | Potential for controlled molecular weight and low dispersity. chemrxiv.org |
| Radical Polymerization (of vinyl-substituted derivatives) | Polyvinyls with pendant oxepine moieties | Tunable properties based on the vinyl monomer. |
Scaffold for Natural Product Mimics and Bioactive Compound Design (Focus on chemical synthesis/design, not biological effects/testing)
The oxepine nucleus is a key structural motif in a variety of natural products that exhibit a wide range of biological activities. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of natural product mimics. The synthesis of such mimics allows for the exploration of structure-activity relationships and the development of novel compounds with potential therapeutic applications.
The synthetic utility of the oxepine scaffold lies in its ability to undergo a variety of chemical transformations. For instance, the diene system can participate in cycloaddition reactions, while the enol ether moiety can be cleaved or rearranged under acidic conditions. slideshare.net These reactions provide access to a diverse range of molecular architectures. The acetyl group can be elaborated to introduce additional complexity and functionality, mimicking the side chains found in natural oxepine-containing compounds. thieme-connect.deresearchgate.net
The design of bioactive compound mimics often involves the strategic modification of a core scaffold to optimize its interaction with biological targets. The oxepine ring of this compound provides a three-dimensional framework that can be systematically functionalized to create libraries of compounds for high-throughput screening.
Role in Methodological Development in Synthetic Chemistry
The unique reactivity of the oxepine ring system makes this compound an interesting substrate for the development of new synthetic methods and for probing the mechanisms of organic reactions.
Substrate for Novel Reaction Discovery
The strained seven-membered ring and the conjugated diene system of oxepine derivatives predispose them to a variety of chemical transformations, including pericyclic reactions, rearrangements, and metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net this compound, with its additional carbonyl functionality, offers a platform for discovering novel cascade reactions where multiple bonds are formed in a single operation.
For example, the diene moiety can act as a partner in Diels-Alder reactions, providing access to complex bridged-ring systems. slideshare.net The enol ether functionality can be a handle for various transformations, including hydrolysis to a dicarbonyl compound or participation in transition metal-catalyzed reactions. The development of asymmetric transformations using the oxepine scaffold is also an area of active research, with the potential to generate chiral building blocks for the synthesis of enantiomerically pure compounds. bohrium.comnih.gov
Probe for Mechanistic Elucidation of Organic Transformations
The reactivity of the oxepine ring is sensitive to electronic and steric effects, making it a useful probe for understanding the mechanisms of various organic reactions. For instance, the equilibrium between the oxepine and its valence tautomer, benzene (B151609) oxide, is influenced by substituents on the ring. nih.gov Studying the reactions of this compound can provide insights into the factors that govern this tautomerization and the subsequent reactivity of each isomer.
Furthermore, the oxepine moiety can be used to study the stereoelectronics of pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements. The conformational flexibility of the seven-membered ring can influence the stereochemical outcome of these reactions, providing valuable data for the validation of theoretical models. The reaction of oxepine derivatives with oxidizing agents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used to probe mechanisms of single-electron transfer processes. unh.edunih.gov
Photophysical and Electronic Properties for Advanced Materials
While specific data for this compound is limited, the general photophysical and electronic properties of oxepine derivatives suggest their potential for use in advanced materials. The non-planar, 8-π electron system of the oxepine ring leads to unique electronic characteristics. nih.gov
Computational studies on related systems, such as dibenzo[b,f]oxepines, have been used to calculate the HOMO-LUMO gap, which is a key parameter in determining the electronic and optical properties of a molecule. nih.govnih.gov The HOMO-LUMO gap can provide insights into the color of a compound and its potential as an organic semiconductor. wikipedia.orgirjweb.com For dibenzo[b,f]oxepine derivatives, the HOMO-LUMO gaps have been calculated to be in the range of 3.663–4.087 eV. nih.gov The presence of the acetyl group in this compound would be expected to influence these values through its electron-withdrawing nature.
The non-planar structure of the oxepine ring can lead to a large Stokes' shift, which is the difference between the absorption and emission maxima. nih.gov This property is desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes, as it can reduce self-absorption and improve device efficiency. The fluorescence properties of dibenzo[b,f]oxepine have been noted to show a well-defined vibrational structure, indicating a significant change in geometry between the ground and excited states. nih.gov
Table 2: Predicted Electronic and Photophysical Properties of this compound and its Derivatives
| Property | Predicted Characteristic | Potential Application |
| HOMO-LUMO Gap | Tunable by substitution on the oxepine ring and acetyl group. | Organic semiconductors, colorimetric sensors. |
| Absorption Spectrum | Expected to absorb in the UV-Vis region due to the conjugated system. | Photoinitiators, light-harvesting materials. |
| Fluorescence | Potential for fluorescence with a significant Stokes' shift. | Organic light-emitting diodes (OLEDs), fluorescent probes. |
| Non-linear Optical Properties | The non-centrosymmetric nature of some derivatives could lead to NLO behavior. | Optical switching and data storage. |
Investigation of Luminescence and Fluorescent Characteristics
The investigation into the luminescent and fluorescent properties of this compound and its derivatives is a promising area of research. The inherent electronic structure of the oxepine ring, a seven-membered heterocycle with three double bonds, provides a foundation for potential photophysical activity. The parent oxepine molecule exists in a valence tautomeric equilibrium with benzene oxide, a characteristic that can be influenced by substituents and can, in turn, affect its electronic and photophysical properties.
Derivatives of oxepine have been incorporated into more complex π-conjugated systems, such as ladder polymers, which have been observed to exhibit broad emission bands. For instance, certain oxepine-based ladder polymers display emission in the sky-blue to greenish-white regions of the spectrum. nih.gov A key feature of some of these more complex oxepine-containing systems is the phenomenon of excited-state aromaticity. The non-planar, boat-like conformation of the oxepine ring in the ground state can undergo planarization in the excited state. This structural reorganization can lead to a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. For example, a model compound of a π-conjugated ladder-type oxepine demonstrated a substantial Stokes shift of approximately 7790 cm⁻¹. nih.gov This large Stokes shift is attributed to the excited-state aromatic stabilization of the planar 8π electron system, a concept governed by Baird's rule. nih.gov
While these findings are for more complex systems, they suggest that the simpler this compound could serve as a foundational building block for the development of novel fluorophores. The acetyl group at the 2-position of the oxepine ring can be chemically modified to introduce various functionalities, allowing for the fine-tuning of its potential luminescent and fluorescent properties. Further research into the photophysical characteristics of this compound is warranted to explore its potential as a core scaffold for new fluorescent materials.
Table 1: Photophysical Properties of a Model π-Conjugated Ladder-Type Oxepine Compound
| Property | Value |
|---|---|
| Emission Maximum | 512 nm (greenish-yellow) |
| Stokes Shift | ~7790 cm⁻¹ |
| Luminescence Quantum Yield | 0.14 |
Data derived from a model compound related to oxepine-based ladder polymers. nih.gov
Potential for Optoelectronic Device Components
The exploration of oxepine derivatives in the field of optoelectronics is an emerging area of materials science. The unique structural and electronic properties of the oxepine ring make it an intriguing candidate for incorporation into materials designed for optoelectronic devices. Research into dispiro-oxepine derivatives has indicated their potential as efficient hole-transporting materials in devices such as perovskite solar cells. researchgate.net
Furthermore, spiro-architectures that incorporate π-conjugated systems have been noted for their enhanced thermal stability and photosensitivity, making them suitable for organic optoelectronic applications. acs.org Thiophene oligomers that include a 2,7-dihydrooxepine (B14487404) and a dispiro structure have been synthesized and investigated for their optical and electrochemical properties. These A–D–A (acceptor-donor-acceptor) type derivatives of a dispiro-oxepine-containing core have demonstrated increased light absorption at longer wavelengths and a reduced optical band gap. acs.org
While these examples involve more complex structures than this compound, they highlight the potential of the oxepine moiety in the design of optoelectronic materials. The this compound molecule could serve as a starting point for the synthesis of more elaborate structures with tailored electronic properties. The acetyl group offers a reactive site for further chemical modifications, enabling the attachment of other photoactive or charge-transporting groups. The development of such derivatives could lead to new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
Table 2: Potential Optoelectronic Applications of Oxepine Derivatives
| Application Area | Potential Role of Oxepine Moiety |
|---|---|
| Organic Photovoltaics (OPVs) | Hole-transporting material component |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material component |
Interdisciplinary Research Directions Involving this compound (excluding prohibited elements)
The structural features of this compound open up several avenues for interdisciplinary research. The oxepine ring is a known structural motif in a number of natural products that exhibit a range of biological activities. nih.gov The total synthesis of such natural products is a significant challenge in organic chemistry, and methodologies for the construction of the oxepine ring are of considerable interest. thieme-connect.de
In the field of medicinal chemistry, derivatives of the related dibenzo[b,f]oxepine scaffold have been investigated for various therapeutic properties. nih.govnih.govmdpi.com While this compound is a much simpler structure, its potential as a scaffold for the synthesis of new biologically active molecules could be an area of future research. The acetyl group provides a handle for the introduction of pharmacophoric groups, which could lead to the development of novel compounds for biological screening.
From a synthetic chemistry perspective, the reactivity of the oxepine ring itself is a subject of interest. The equilibrium with its benzene oxide tautomer can lead to a variety of chemical transformations. wikipedia.org Understanding and controlling the reactivity of substituted oxepines like this compound could provide new synthetic routes to other complex heterocyclic systems.
Furthermore, the incorporation of the oxepine moiety into larger molecular architectures could be explored in the context of supramolecular chemistry and host-guest interactions. The non-planar, boat-like conformation of the oxepine ring could impart specific three-dimensional structures to larger molecules, influencing their recognition and binding properties.
Future Research Directions and Unaddressed Challenges in 1 Oxepin 2 Yl Ethan 1 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of oxepine rings is notoriously challenging compared to their five- and six-membered counterparts, primarily due to unfavorable entropic factors and transannular interactions during cyclization. researchgate.net Future research must prioritize the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.
Key areas for development include:
Catalyst Innovation : Exploring novel catalytic systems is paramount. Recent advancements have shown the potential of using environmentally friendly and sustainable catalysts, such as iron(III) chloride (FeCl3), for synthesizing dibenzo[b,f]oxepines. researchgate.net Future work could focus on adapting such iron-based or other earth-abundant metal catalysts for the synthesis of monocyclic systems like 1-(Oxepin-2-yl)ethan-1-one.
One-Pot and Cascade Reactions : Designing multi-component reactions (MCRs) and cascade sequences can significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. researchgate.netmdpi.com A one-pot synthesis of oxepines from iodoheteroaryl ethers and terminal alkynes has been developed, demonstrating the feasibility of this approach. researchgate.net
Photochemical and Electrochemical Methods : Light-mediated and electrochemical syntheses offer greener alternatives to traditional thermal methods. researchgate.net Photochemical ring expansion has been utilized in the synthesis of oxepine-containing natural products, suggesting its potential for broader application. researchgate.net These methods can often be performed under mild conditions, reducing energy consumption and by-product formation.
| Synthetic Strategy | Key Features | Potential Advantages |
| Iron-Catalyzed Synthesis | Utilizes sustainable and environmentally friendly FeCl2 or FeCl3 catalysts. researchgate.net | Low cost, reduced toxicity, high regioselectivity. researchgate.net |
| One-Pot Cascade Reactions | Combines multiple reaction steps (e.g., C-C bond formation and hydroarylation) into a single procedure. researchgate.net | Increased efficiency, reduced waste, simplified purification. researchgate.net |
| Photochemical Ring Expansion | Employs light to induce ring expansion of precursors like 2,2-dimethylchromene. researchgate.net | Mild reaction conditions, access to unique molecular architectures. researchgate.net |
| Diversity-Oriented Synthesis | Creates a variety of oxepine derivatives that can be further modified, for instance, through Diels-Alder reactions. researchgate.net | Rapid generation of compound libraries for screening. researchgate.net |
Exploration of Unconventional Reactivity Patterns
The reactivity of the oxepine ring is complex, largely due to the valence tautomerism between the oxepine and its corresponding benzene (B151609) oxide form. nih.govslideshare.net This equilibrium dictates the aromaticity and reactivity of the system, presenting opportunities for novel chemical transformations that are not accessible to simple aromatic or olefinic compounds.
Future research should investigate:
Cycloaddition Reactions : Oxepines can participate in cycloaddition reactions as dienes or trienes. slideshare.net A deeper exploration of their reactivity with various dienophiles and dipolarophiles could lead to the synthesis of complex polycyclic systems that are otherwise difficult to access.
Epoxidation and Rearrangement : The epoxidation of the oxepine ring can lead to reactive 2,3-epoxyoxepin intermediates. nih.gov These intermediates can undergo rapid ring-opening and rearrangement reactions. nih.gov Studying the factors that control these rearrangements could provide new synthetic pathways to diverse acyclic and heterocyclic compounds.
Metal-Mediated Transformations : Transition metal-mediated reactions, such as cycloisomerization of alkynols, have proven effective for preparing cyclic enol ethers and can be extended to oxepine synthesis. researchgate.net Investigating the interaction of the this compound system with various transition metal catalysts could uncover novel C-H activation, cross-coupling, or rearrangement pathways.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. For this compound, advanced computational modeling can offer insights that are difficult to obtain through experimental means alone.
Key areas for computational investigation include:
DFT and TD-DFT Studies : Density Functional Theory (DFT) can be used to investigate electronic structure, molecular orbitals, and reaction mechanisms. nih.gov DFT calculations help in analyzing geometrical structures and vibrational modes, while Time-Dependent DFT (TD-DFT) can elucidate electronic transitions observed in UV-Vis spectra. nih.gov Such studies can predict the most stable conformations and the reactivity of this compound. nih.govmdpi.com
Reaction Pathway and Transition State Analysis : Computational modeling can map out the energy landscapes of potential reactions, identifying transition states and intermediates. rsc.org This is particularly valuable for understanding the complex equilibrium between oxepine and benzene oxide and for predicting the outcomes of pericyclic reactions.
Predictive Reactivity Parameters : DFT can be used to calculate quantum chemical descriptors like HOMO-LUMO energies, which correlate with the chemical reactivity of molecules. mdpi.comresearchgate.net By building computational models, researchers can screen virtual libraries of oxepine derivatives to identify candidates with desired electronic and reactive properties before undertaking laborious laboratory synthesis.
| Computational Method | Application for this compound | Insights Gained |
| Density Functional Theory (DFT) | Analysis of ground state electronic structure, geometry optimization, vibrational (FTIR) spectra prediction. nih.gov | Molecular stability, preferred conformations, reactivity parameters (HOMO-LUMO gap). nih.govmdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption (UV-Vis) spectra. nih.gov | Understanding of electronic transitions within the molecule. nih.gov |
| Potential Energy Scan (PES) | Defining molecular stability through analysis of different conformations. nih.gov | Identification of the most stable molecular geometry. nih.gov |
Strategic Integration into Broader Chemical Research Fields
The unique structural and electronic properties of oxepine derivatives make them attractive scaffolds for applications beyond fundamental organic chemistry. A strategic effort to integrate this compound into other research fields could drive innovation and discovery.
Medicinal Chemistry and Drug Discovery : The oxepine nucleus is a pharmaceutically important structural unit found in a number of natural products with potent biological activities. tsijournals.com Compounds containing the oxepine ring have shown anti-cancer, anti-HIV, antifungal, and anxiolytic properties. researchgate.nettsijournals.com The acetyl group on this compound provides a convenient handle for further functionalization, allowing for the synthesis of libraries of derivatives for biological screening. researchgate.net
Materials Science : The conjugated system of the oxepine ring suggests potential applications in materials science, particularly in the development of organic electronic materials. The ability to tune the electronic properties through substitution could lead to novel organic semiconductors, dyes, or sensors.
Natural Product Synthesis : Oxepines are key structural motifs in various natural products. nih.govnih.gov Developing efficient and stereoselective syntheses for functionalized oxepines like this compound can provide valuable building blocks for the total synthesis of complex and biologically active natural products. researchgate.net
Overcoming Scalability and Practical Synthesis Challenges
A significant hurdle in the chemistry of oxepines is the transition from laboratory-scale synthesis to large-scale production. Many reported synthetic routes are not amenable to scale-up, limiting the availability of these compounds for extensive testing and application. nih.gov
Future research must address:
Process Optimization : Existing synthetic routes need to be re-evaluated and optimized for scalability. This involves replacing hazardous or expensive reagents, minimizing chromatographic purifications, and developing robust crystallization or distillation procedures.
Flow Chemistry : Continuous flow synthesis offers a promising solution to many scalability challenges. Microreaction systems provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and a straightforward path to scale-up by extending operation time or using parallel reactors. researchgate.net
Robust Starting Materials : Developing scalable routes often begins with the availability of starting materials. Research into practical, large-scale preparations of key precursors for oxepine synthesis is essential for the entire field to move forward. The development of a gram-scale synthesis for carbohydrate-based oxepines demonstrates that these challenges, while significant, are not insurmountable. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
